H-His(Trt)-OMe
Overview
Description
H-His(Trt)-OMe, also known as Nα-Trityl-Nτ-methyl-L-histidine, is a protected form of the amino acid histidine. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The trityl (Trt) group serves as a protecting group for the imidazole ring of histidine, preventing unwanted side reactions during peptide assembly.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-His(Trt)-OMe typically involves the protection of the histidine amino acid. The trityl group is introduced to the imidazole ring of histidine using trityl chloride in the presence of a base such as pyridine. The methyl ester group is then introduced to the carboxyl group of histidine using methanol and an acid catalyst like hydrochloric acid.
Industrial Production Methods
In industrial settings, the synthesis of this compound is carried out using automated peptide synthesizers. These machines facilitate the stepwise addition of amino acids to a growing peptide chain, with each amino acid being protected by groups like Trt to ensure selective reactions. The process involves multiple cycles of deprotection and coupling reactions, followed by purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
H-His(Trt)-OMe undergoes several types of chemical reactions, including:
Deprotection Reactions: The trityl group can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the free histidine derivative.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM)
Coupling: Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt)
Major Products Formed
Deprotection: Free histidine derivative
Coupling: Peptide chains with histidine residues
Scientific Research Applications
H-His(Trt)-OMe is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications, including diagnostics and research tools.
Mechanism of Action
The primary function of H-His(Trt)-OMe is to serve as a protected histidine residue in peptide synthesis. The trityl group protects the imidazole ring of histidine from unwanted reactions during peptide assembly. Once the peptide synthesis is complete, the trityl group is removed, allowing the histidine residue to participate in biological interactions. The methyl ester group also plays a role in protecting the carboxyl group of histidine during synthesis.
Comparison with Similar Compounds
Similar Compounds
H-His(Trt)-OH: Similar to H-His(Trt)-OMe but lacks the methyl ester group.
Fmoc-His(Trt)-OH: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of the methyl ester group.
Boc-His(Trt)-OH: Contains a tert-butyloxycarbonyl (Boc) protecting group instead of the methyl ester group.
Uniqueness
This compound is unique due to its dual protection of the histidine residue, with both the trityl group on the imidazole ring and the methyl ester group on the carboxyl group. This dual protection makes it particularly useful in complex peptide synthesis where selective protection and deprotection steps are crucial.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-31-25(30)24(27)17-23-18-29(19-28-23)26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18-19,24H,17,27H2,1H3/t24-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYVYWCBBVEEBH-DEOSSOPVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.